1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0771141
InChI:
InChI=1S/C19H23NO4/c1-14(21)11-20-12-15-2-5-17(6-3-15)24-13-16-4-7-18-19(10-16)23-9-8-22-18/h2-7,10,14,20-21H,8-9,11-13H2,1H3
SMILES:
CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O
Molecular Formula:
C19H23NO4
Molecular Weight:
329.4 g/mol
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol
CAS No.:
Cat. No.: VC0771141
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO4 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 1-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]propan-2-ol |
| Standard InChI | InChI=1S/C19H23NO4/c1-14(21)11-20-12-15-2-5-17(6-3-15)24-13-16-4-7-18-19(10-16)23-9-8-22-18/h2-7,10,14,20-21H,8-9,11-13H2,1H3 |
| Standard InChI Key | WAAVZSRHCGVNEU-UHFFFAOYSA-N |
| SMILES | CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O |
| Canonical SMILES | CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator